molecular formula C18H16O4 B053005 Dibenzyl maleate CAS No. 622-06-0

Dibenzyl maleate

Cat. No. B053005
CAS RN: 622-06-0
M. Wt: 296.3 g/mol
InChI Key: CPZVJYPXOWWFSW-QXMHVHEDSA-N
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Description

Dibenzyl maleate is a chemical compound with the molecular formula C18H16O4 . It is used in laboratory settings and for the synthesis of substances .


Synthesis Analysis

Dibenzyl maleate can be synthesized by directly reacting 1 mol of maleic anhydride with 2 mol of benzyl alcohol in the presence of sulfuric acid (1%) as a catalyst heating at 75 °C . After the reaction is complete, the catalyst and unreacted materials are removed by washing with distilled water, and the pure ester is obtained .


Molecular Structure Analysis

The molecular structure of Dibenzyl maleate consists of 39 bonds in total. These include 23 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 ester(s) (aliphatic) .


Chemical Reactions Analysis

Dibenzyl maleate can participate in various chemical reactions. For instance, it can undergo a Michael reaction with malonates to form adducts in high yields with high enantioselectivities .


Physical And Chemical Properties Analysis

Dibenzyl maleate is a liquid at room temperature. It has a refractive index of 1.546 (lit.) and a density of 1.137 g/mL at 25 °C (lit.) . Its boiling point is 188 °C/0.2 mmHg (lit.) .

Safety and Hazards

Dibenzyl maleate is classified as a combustible liquid . It is recommended to avoid breathing its vapors, mist, or gas, and to avoid contact with skin, eyes, or clothing . In case of contact, it is advised to wash off with soap and plenty of water .

Future Directions

Dibenzyl maleate has potential applications in the petroleum industry. For example, it can be used in the preparation of pour point depressants for crude oil . These depressants can help address the issue of pipeline blockage caused by the formation of waxy deposits inside pipelines, hindering the flow of petroleum .

properties

IUPAC Name

dibenzyl (Z)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZVJYPXOWWFSW-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C\C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl maleate

CAS RN

538-64-7
Record name Benzyl fumarate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can Dibenzyl Maleate be copolymerized with other monomers, and what are the potential applications of such copolymers?

A1: Yes, Dibenzyl Maleate can be copolymerized with other monomers like styrene. [, ] Research has shown that Dibenzyl Maleate exhibits a lower reactivity ratio compared to styrene in a copolymerization reaction. [] This means that styrene is more likely to react with itself than with Dibenzyl Maleate, leading to a copolymer with a specific composition. While the cited research focuses on understanding the copolymerization kinetics, one study mentions that the resulting copolymer could be used as a suspending agent in the synthesis of superabsorbent oil resins. [] This highlights the potential for tailoring material properties through copolymerization for specific applications.

Q2: How does the synthesis of Dibenzyl Maleate proceed, and are there any notable side reactions?

A2: Dibenzyl Ether reacts with Maleic Anhydride in the presence of an acid catalyst to produce Dibenzyl Maleate. [] The reaction is characterized by an activation energy of 17.3 kcal/mol. [] Interestingly, a side reaction occurs when Dibenzyl Ether reacts with Phthalic Anhydride under similar conditions. [] This side reaction yields a resin with a repeating -[-C6H4•CH2-]-n structure, highlighting the different reactivity profiles of Phthalic Anhydride and Maleic Anhydride with Dibenzyl Ether. Understanding these reaction pathways and potential side reactions is crucial for optimizing synthesis conditions and obtaining high yields of the desired product.

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